![molecular formula C22H26ClN3O3S B3009459 N-([1,3]二氧杂[4',5':4,5]苯并[1,2-d]噻唑-6-基)-N-(3-(二甲氨基)丙基)-3-苯基丙酰胺盐酸盐 CAS No. 1216901-88-0](/img/structure/B3009459.png)

N-([1,3]二氧杂[4',5':4,5]苯并[1,2-d]噻唑-6-基)-N-(3-(二甲氨基)丙基)-3-苯基丙酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

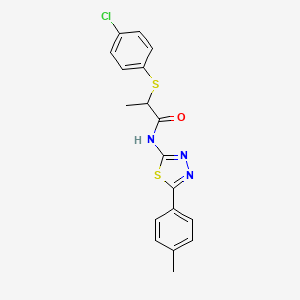

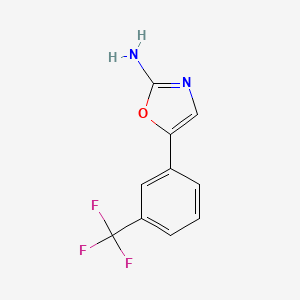

The compound appears to be a complex molecule featuring a benzothiazole core, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. The molecule also contains additional functional groups such as a dioxolane ring, a dimethylamino group, and a phenylpropanamide moiety. This structure suggests potential for a variety of chemical properties and biological activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives can involve nucleophilic substitution reactions, as seen in the synthesis of s-triazolo- and 1,2,4-oxadiazolo fused systems from N-chloromethyl-2-thiono-benzoxazole and benzothiazole . Additionally, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to the compound of interest, involves the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The presence of substituents on the thiazole ring can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and interaction with biological targets . The dioxolane ring in the compound adds to the complexity of the molecule, potentially affecting its conformation and the distribution of electron density.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions with sulfur, oxygen, and nitrogen nucleophiles . The presence of a dimethylamino group in the compound suggests potential for quaternization reactions, while the phenylpropanamide moiety could be involved in amide bond formation or hydrolysis under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their substitution patterns. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and solubility . The presence of the dioxolane ring could influence the compound's solubility in organic solvents, while the dimethylamino group might confer basic properties to the molecule. The phenylpropanamide part of the molecule could contribute to its lipophilicity, potentially affecting its pharmacokinetic properties.

科学研究应用

代谢途径和消除

对 SB-649868 等化合物(一种食欲素 1 和 2 受体拮抗剂)的研究突出了了解新治疗剂的代谢途径和消除机制的重要性。研究表明,SB-649868 被广泛代谢,主要途径涉及氧化和重排,产生各种代谢物。这项研究强调了代谢研究在药物开发中的重要性,特别是针对特定神经受体的化合物 (Renzulli 等人,2011).

药代动力学和药物疗效

对靶向多巴胺受体的化合物(如普拉克索)的研究提供了对神经活性化合物的药代动力学和药物疗效的见解。普拉克索对多巴胺 D3 受体的选择性亲和力及其对神经元放电模式的影响表明,了解受体选择性和激动剂/拮抗剂疗效对于开发具有特定治疗靶点的化合物至关重要 (Piercey 等人,1996).

在神经退行性疾病中的治疗潜力

利用 PET 成像和 N-甲基 [(11)C] 2-(4-甲基氨基苯基)-6-羟基苯并噻唑 ((11)C-PIB) 等化合物对阿尔茨海默病进行的研究突出了化学化合物在诊断和理解神经退行性疾病中的潜在应用。此类研究可以指导开发与特定病理标志物结合的化合物,从而深入了解疾病进展和治疗效果 (Kadir 等人,2012).

衍生物的合成和生物效应

苯并[d]噻唑衍生物等新型化学衍生物的合成及其作为潜在抗抑郁剂和抗惊厥药的评估证明了化学合成在探索治疗剂中的广泛适用性。研究发现对血清素和去甲肾上腺素浓度有显着影响的化合物,这表明化学创新在开发治疗情绪障碍和神经系统疾病的新疗法方面具有价值 (Jin 等人,2019).

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S.ClH/c1-24(2)11-6-12-25(21(26)10-9-16-7-4-3-5-8-16)22-23-17-13-18-19(28-15-27-18)14-20(17)29-22;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKPKAXRICQWJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)

![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)